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Compound of Interest

Compound Name:
Deoxyfuconojirimycin

hydrochloride

Cat. No.: B1139675 Get Quote

Deoxofuconojirimycin hydrochloride (DFJ-HCl) is a powerful and highly specific inhibitor of α-L-

fucosidase, an enzyme crucial in the breakdown of fucose-containing glycoconjugates. This

guide provides a quantitative analysis of its inhibitory action, a comparison with other

fucosidase inhibitors, detailed experimental protocols, and a visualization of its mechanism and

relevant cellular pathways. This information is intended for researchers, scientists, and

professionals in drug development interested in the therapeutic potential of fucosidase

inhibition.

Quantitative Comparison of Fucosidase Inhibitors
DFJ-HCl and its analogs have demonstrated significant potency in the inhibition of α-L-

fucosidase. The following table summarizes the inhibitory constants (Ki) and, where available,

the half-maximal inhibitory concentrations (IC50) for DFJ-HCl and other relevant fucosidase

inhibitors. Lower values indicate higher potency.
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Inhibitor
Enzyme
Source

Ki IC50 Reference

Deoxofuconojirim

ycin (DFJ)

Human Liver α-

L-fucosidase
1 x 10⁻⁸ M - [1]

N-Methyl-DFJ
Human Liver α-

L-fucosidase
5 x 10⁻⁸ M - [1]

Deoxymannojirim

ycin (DMJ)

Human Liver α-

L-fucosidase
Potent inhibitor - [1][2]

Fuconojirimycin

(FNJ) Derivatives

(C1-substituted)

Thermotoga

maritima α-

fucosidase

pM to µM range - [3]

Experimental Protocols
A standard method for quantifying α-L-fucosidase inhibition involves a colorimetric assay using

a synthetic substrate.

α-L-Fucosidase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against α-L-fucosidase.

Materials:

α-L-fucosidase enzyme

p-Nitrophenyl-α-L-fucopyranoside (pNPAFU) as substrate

Inhibitor compound (e.g., DFJ-HCl) at various concentrations

Sodium phosphate buffer (pH 7.0, 50 mM)

Sodium carbonate (Na₂CO₃) solution (0.5 M) for stopping the reaction

96-well microplate

Microplate reader capable of measuring absorbance at 400 nm
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Procedure:

Prepare a series of dilutions of the inhibitor compound in sodium phosphate buffer.

In a 96-well microplate, add 10 µg of the α-L-fucosidase enzyme to each well.

Add the different concentrations of the inhibitor to the respective wells. Include a control well

with no inhibitor.

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

Initiate the enzymatic reaction by adding 1 mM pNPAFU substrate to each well.

Incubate the reaction mixture at 37°C for 5 minutes.

Stop the reaction by adding 0.5 M sodium carbonate solution to each well.

Measure the absorbance of the released p-nitrophenol at 400 nm using a microplate reader.

The percentage of inhibition is calculated by comparing the absorbance of the wells with the

inhibitor to the control well.

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%,

can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Cellular Pathways
DFJ-HCl is an iminosugar that acts as a competitive inhibitor of α-L-fucosidase. At physiological

pH, the nitrogen atom in the iminosugar ring is protonated, mimicking the positively charged

oxocarbenium-ion-like transition state of the fucose substrate during enzymatic hydrolysis. This

allows DFJ-HCl to bind tightly to the active site of the enzyme, preventing the natural substrate

from binding and being cleaved.

α-L-fucosidase, specifically the lysosomal enzyme FUCA1, plays a critical role in the

degradation of fucosylated glycoconjugates.[4][5][6] The removal of fucose residues is a key

step in the catabolism of glycoproteins and glycolipids within the lysosome.
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Experimental workflow for determining fucosidase inhibition.

Furthermore, FUCA1 has been identified as a tumor suppressor that can regulate the

epidermal growth factor receptor (EGFR) signaling pathway.[7][8][9] By removing fucose

residues from EGFR, FUCA1 can reduce its activation and subsequent downstream signaling,

thereby inhibiting cancer cell growth and survival.[7][8]
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Role of α-L-fucosidase in lysosomal degradation and EGFR signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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